molecular formula C19H23NO2 B3980972 4-ethoxy-N-(4-phenylbutan-2-yl)benzamide

4-ethoxy-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3980972
M. Wt: 297.4 g/mol
InChI Key: WZCUMRYAEWIDGO-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group linked to a 4-phenylbutan-2-ylamine moiety. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of N-(4-phenylbutan-2-yl)benzamide (yield: 99%), where the ethoxy group is introduced at the para position of the benzamide ring . Its structural uniqueness lies in the combination of the ethoxy group’s electron-donating properties and the steric bulk of the 4-phenylbutan-2-yl chain, which influence its physicochemical and biological behavior.

Properties

IUPAC Name

4-ethoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-22-18-13-11-17(12-14-18)19(21)20-15(2)9-10-16-7-5-4-6-8-16/h4-8,11-15H,3,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCUMRYAEWIDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-phenylbutan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Phenylbutan-2-yl Group: This step involves a Friedel-Crafts alkylation reaction, where the benzamide core reacts with a phenylbutan-2-yl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 4-ethoxy-N-(4-phenylbutan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

  • N-(4-Phenylbutan-2-yl)benzamide (No Ethoxy Group): The parent compound lacks the ethoxy group, resulting in reduced polarity and altered solubility compared to the ethoxy derivative. NMR data confirm the absence of ethoxy-related proton signals (δ ~1.3–1.5 ppm for CH3 and δ ~4.0 ppm for OCH2) .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Replacing ethoxy with bromo and nitro groups increases molecular weight (MW: 395.2 vs. 325.4 for the target compound) and alters crystallographic parameters, such as dihedral angles between aromatic rings (e.g., 12.5° vs. 8.3°) .
Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Substituents on Benzamide Key Structural Features Reference
4-Ethoxy-N-(4-phenylbutan-2-yl)benzamide 4-Ethoxy Ethoxy (electron-donating), 4-phenylbutan-2-yl
N-(4-Phenylbutan-2-yl)benzamide None Unsubstituted benzamide core
4MNB 4-Bromo, 2-nitro Bromo (electron-withdrawing), nitro
MID-1 (4-ethoxy-N-(5-nitrothiazol-2-yl)benzamide) 4-Ethoxy, 5-nitrothiazolyl Ethoxy + heterocyclic nitro group

Tautomerism and Conformational Analysis

Compounds like Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) and Rip-D (2-hydroxy analog) exhibit tautomerism, where thione-thiol equilibria dominate. In contrast, the ethoxy group in the target compound stabilizes the benzamide core, reducing tautomeric shifts observed in triazole-thione derivatives (e.g., absence of νS-H bands at ~2500–2600 cm⁻¹ in IR spectra) .

Neurological Targets (nAChR Modulation)

  • Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) : A lead nAChR negative allosteric modulator (IC50: 6.0 µM for hα4β2) shares the benzamide backbone but replaces the ethoxy group with allyloxy, enhancing selectivity for α4β2 over α3β4 subtypes (~5-fold) .
  • MID-1 : The ethoxy group in MID-1 facilitates interactions with MG53-IRS-1 protein complexes, demonstrating the ethoxy moiety’s role in modulating protein-protein interactions .

Pharmacokinetic and Toxicity Profiles

  • HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): An HDAC inhibitor with LD50 = 1.29 g/kg in mice, highlighting the safety profile of benzamide derivatives. The ethoxy group’s contribution to metabolic stability (e.g., reduced CYP450 interactions) remains unexplored but is critical for drug development .
  • Ethoxy-containing analogs may exhibit similar receptor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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